Germacrene D
Overview
Description
Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. It is a monocyclic compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . This compound is known for its distinctive aroma and is a significant component in the fragrance industry. It also exhibits various biological activities, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FDP) using this compound synthase (GDS). This enzyme catalyzes the cyclization of FDP to form this compound . The reaction typically requires the presence of magnesium ions (Mg²⁺) as cofactors and is carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae. By integrating genes encoding this compound synthase into the yeast genome and optimizing the metabolic pathways, high yields of this compound can be achieved. For example, engineered yeast strains have been reported to produce up to 7.9 g/L of this compound in bioreactors .
Chemical Reactions Analysis
Types of Reactions: Germacrene D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide and other oxygenated derivatives.
Reduction: Reduction of this compound can yield hydrogenated products.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products:
Oxidation: this compound epoxide, this compound alcohols.
Reduction: Hydrogenated this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Germacrene D has a wide range of applications in scientific research:
Mechanism of Action
Germacrene D exerts its effects through various mechanisms:
Comparison with Similar Compounds
Germacrene D is part of a family of sesquiterpenes that includes other germacrenes (A, B, C, and E). Compared to its analogs, this compound is unique due to its high stability and distinctive aroma. Similar compounds include:
Germacrene A: Known for its role in plant defense mechanisms.
Germacrene B: Less common and has a different structural configuration.
Germacrene C: Found in various essential oils but less studied.
Germacrene E: Similar to this compound but with different biological activities.
This compound stands out due to its widespread occurrence, stability, and diverse applications in various fields.
Properties
IUPAC Name |
1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBLDCXCZKKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019972 | |
Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37839-63-7 | |
Record name | 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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